

An In-depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[2-(Methoxycarbonyl)phenyl]acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-[2-(Methoxycarbonyl)phenyl]acetic acid**, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and organic synthesis.

Core Identification and Chemical Profile

2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as homophthalic acid monomethyl ester, is an organic compound featuring both a carboxylic acid and a methyl ester functional group attached to a phenylacetic acid backbone. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Identifier	Value	Source
CAS Number	14736-49-3	[1] [2]
Molecular Formula	C10H10O4	[3]
Molecular Weight	194.19 g/mol	[1]
IUPAC Name	2-(2-methoxycarbonylphenyl)acetic acid	[3]
Synonyms	Homophthalic acid monomethyl ester, 2-(Carboxymethyl)benzoic acid methyl ester	

Physicochemical and Spectral Properties

Understanding the physicochemical properties of a compound is paramount for its effective use in experimental settings. While specific experimental data for this compound is not extensively published, we can infer some properties from closely related analogs and computational predictions.

Table of Physicochemical Properties:

Property	Value	Source and Notes
Melting Point	A related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a melting point of 129-132°C.	[4] This suggests that the title compound is likely a solid at room temperature.
Boiling Point	A related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a boiling point of 416.3°C at 760 mmHg.	[4]
Solubility	Soluble in polar organic solvents. A related compound is soluble in chloroform, methanol, and pyridine.	[4][5]
pKa	A related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a pKa of 4.84.	[4]

Spectral Data:

While a full experimental spectrum for **2-[2-(Methoxycarbonyl)phenyl]acetic acid** is not readily available in public databases, data for the isomeric 2-(4-(methoxycarbonyl)phenyl)acetic acid provides valuable insight into the expected spectral characteristics.[6]

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the ester. For the isomeric compound, the aromatic protons appear as doublets around δ 8.00 and 7.35 ppm. The methyl ester protons present as a singlet at δ 3.90 ppm, and the methylene protons as a singlet at δ 3.70 ppm.[6]
- ¹³C NMR (101 MHz, CDCl₃): The carbon NMR would reveal signals for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the methylene carbon, and the

methyl carbon. For the isomeric compound, the carbonyl carbons are observed at δ 176.8 and 166.9 ppm. The aromatic carbons appear in the range of δ 129-139 ppm, with the methyl carbon at δ 52.2 ppm and the methylene carbon at δ 40.9 ppm.[6]

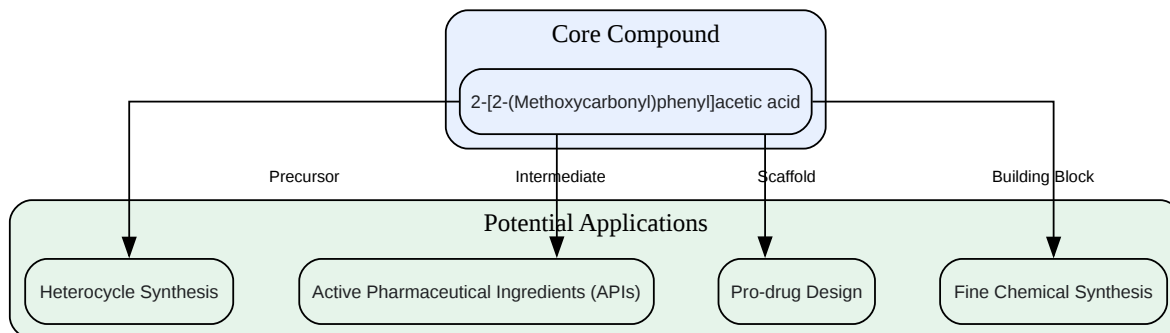
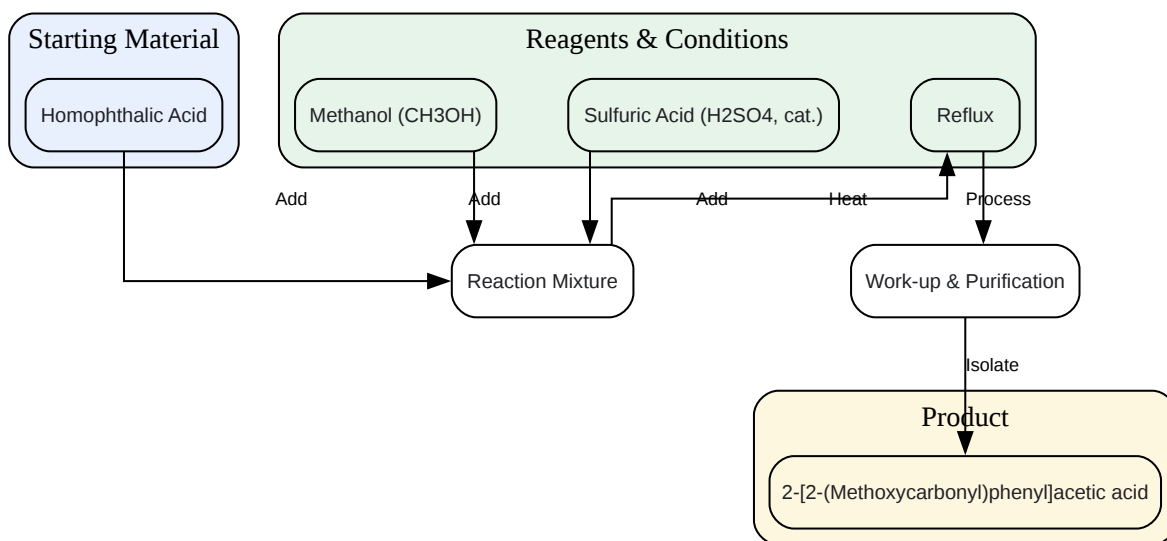
- Mass Spectrometry (GC-MS): The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. PubChem lists GC-MS data with top peaks at m/z 134, 118, and 162.[3]

Synthesis and Reaction Chemistry

The synthesis of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** can be logically approached through the principles of esterification. A plausible and efficient synthetic route involves the selective monomethylation of homophthalic acid or the controlled hydrolysis of dimethyl homophthalate. A general and robust method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Proposed Synthetic Workflow:

The following diagram illustrates a logical workflow for the synthesis of the title compound, starting from the readily available homophthalic acid.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2992349#2-2-methoxycarbonyl-phenyl-acetic-acid-cas-number-and-properties]

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